molecular formula C18H14ClFN2O4 B3669135 (5E)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

(5E)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B3669135
M. Wt: 376.8 g/mol
InChI Key: SIRJMONMJAOSTJ-VGOFMYFVSA-N
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Description

(5E)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a chlorinated and fluorinated phenyl ring, a methoxy group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the substituted phenyl ring, followed by the introduction of the imidazolidine-2,4-dione moiety. Key steps include:

    Halogenation: Introduction of chlorine and fluorine atoms to the phenyl ring.

    Methoxylation: Addition of methoxy groups to specific positions on the phenyl ring.

    Condensation: Formation of the imidazolidine-2,4-dione core through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the halogenated positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (5E)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (5E)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathways: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar halogenated phenyl rings but differ in their core structures and functional groups.

    2-Methyl-4-({4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio)phenoxyacetic acid: This compound shares some structural similarities but has different functional groups and applications.

Uniqueness

(5E)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of halogenated and methoxylated phenyl rings with an imidazolidine-2,4-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(5E)-5-[[3-chloro-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O4/c1-25-15-8-11(7-14-17(23)22-18(24)21-14)6-13(19)16(15)26-9-10-3-2-4-12(20)5-10/h2-8H,9H2,1H3,(H2,21,22,23,24)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRJMONMJAOSTJ-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)Cl)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)Cl)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
(5E)-5-({3-CHLORO-4-[(3-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)IMIDAZOLIDINE-2,4-DIONE

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